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Compound of Interest

Compound Name:
(S)-Methyl 2-(morpholin-3-

yl)acetate

CAS No.: 1273577-48-2

Cat. No.: B594392 Get Quote

Executive Summary: The Morpholine Scaffold in
Drug Discovery
The morpholine ring is a "privileged structure" in medicinal chemistry, widely utilized to

modulate pharmacokinetic properties such as solubility and metabolic stability. However,

introducing substituents at the C3 position creates significant stereochemical and

regiochemical challenges.

This guide details the structural elucidation of (S)-Methyl 2-(morpholin-3-yl)acetate, a critical

chiral building block. Unlike the achiral or 4-substituted variants, the 3-substituted morpholine

introduces a chiral center adjacent to the nitrogen, necessitating a rigorous validation protocol

to distinguish it from its regioisomer (2-substituted) and its enantiomer ((R)-form).

Target Molecule Profile[1][2][3]
IUPAC Name: Methyl 2-[(3S)-morpholin-3-yl]acetate

Molecular Formula: C7H13NO3[1][2][3]

Molecular Weight: 159.18 g/mol [1][2]
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Key Challenge: Differentiating the C3-substitution from C2-substitution and quantifying

Enantiomeric Excess (ee%).

Elucidation Strategy: The "Triangulation" Logic
To ensure scientific integrity, we employ a "Triangulation" strategy where three independent

datasets must converge to confirm the structure.
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Figure 1: The structural elucidation workflow ensures that mass, connectivity, and

stereochemistry are validated sequentially.

Phase I: Regiochemical Confirmation (NMR
Analysis)
The primary risk in synthesizing 3-substituted morpholines is the formation of the

thermodynamically stable 2-substituted isomer or ring-opening byproducts.

1H NMR Spectral Expectations (CDCl3, 400 MHz)
The spectrum is defined by three distinct spin systems.
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CH2-CO).
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Deshielded O-
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with OMe.
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NH 1.8 - 2.2 Broad Singlet 1H

Exchangeable.

Shift varies with

concentration/wa

ter.

The Self-Validating Step: 2D NMR (HMBC)
To prove the side chain is at C3 and not C2, you must observe specific Heteronuclear Multiple

Bond Correlations (HMBC).

Hypothesis: If substituted at C3, the carbonyl carbon of the ester will correlate to the methine

proton at C3 and the methylene protons of the side chain, but not to the O-CH2 protons of
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the ring (C2).

HMBC Correlations (Key Diagnostic):

Ester Carbonyl (C=O)
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Figure 2: Diagnostic HMBC correlations. The red arrows represent observed long-range

couplings that confirm the C3-substitution pattern.

Phase II: Stereochemical Validation (Enantiomeric
Purity)
NMR is achiral in an achiral solvent. To confirm the (S)-configuration, you must distinguish it

from the (R)-enantiomer.
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Method A: Chiral HPLC (Direct Measurement)
This is the industry standard for determining Enantiomeric Excess (ee%).

Column Selection: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) are

preferred for morpholines.

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). The basic additive (DEA) is

critical to sharpen the peak of the secondary amine.

Expected Result: Baseline separation of (S) and (R) enantiomers. The elution order must be

established using a racemic standard.

Method B: Mosher's Amide Analysis (Absolute
Configuration)
If an authentic standard is unavailable, derivatize the secondary amine with (R)- and (S)-MTPA

chloride (Mosher's acid chloride).

Mechanism: The formation of diastereomers results in distinct chemical shifts for the side-

chain protons in 1H NMR.

Analysis: Calculate

. The sign of

for protons neighboring the chiral center allows assignment of absolute configuration based
on the Mosher model.

Phase III: Conformational Analysis
Morpholines exist in a chair conformation.[4][5] The 3-substituent will prefer the equatorial

position to minimize 1,3-diaxial interactions, though the N-H group allows for rapid inversion.

Observation: In 1H NMR, the coupling constants (

-values) of the H3 proton reveal its orientation.

Diagnostic: An axial H3 would show large anti-periplanar coupling (
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Hz) with adjacent axial protons. If H3 is equatorial, couplings are smaller (

Hz).

Experimental Protocols
Protocol 1: Sample Preparation for High-Field NMR

Objective: Obtain high-resolution spectra without exchange broadening.

Solvent: CDCl3 (neutralized with basic alumina if the salt form is used, or use DMSO-d6 for

salts).

Concentration: 10-15 mg in 0.6 mL solvent.

Step:

Dissolve sample in CDCl3.[6]

Add 1 drop of D2O (Optional) to identify and collapse the N-H signal, simplifying the

coupling patterns of adjacent protons.

Protocol 2: Chiral HPLC Method Development
Objective: Determine ee% of (S)-Methyl 2-(morpholin-3-yl)acetate.

System: Agilent 1200 or equivalent with DAD detector (210 nm).

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Mobile Phase: n-Hexane : i-PrOH : Diethylamine (90 : 10 : 0.1).

Procedure:

Inject Racemic Standard (10 µL) to establish separation factor (
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).

Inject (S)-sample.[6]

Calculate ee% =

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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